Cas no 146140-99-0 (4-Phenylpyridin-3-amine)

4-Phenylpyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a phenyl group at the 4-position and an amine group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its amine functionality allows for further derivatization, enabling the development of ligands, catalysts, or bioactive molecules. The compound's rigid aromatic framework contributes to stability and predictable reactivity, facilitating its use in cross-coupling reactions and as a building block for complex molecular architectures. Its well-defined structure also supports applications in materials science, particularly in the design of conjugated systems.
4-Phenylpyridin-3-amine structure
4-Phenylpyridin-3-amine structure
Product name:4-Phenylpyridin-3-amine
CAS No:146140-99-0
MF:C11H10N2
MW:170.210502147675
MDL:MFCD04114255
CID:137807
PubChem ID:2762935

4-Phenylpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine,4-phenyl-
    • 3-Amino-4-phenylpyridine
    • 4-phenylpyridin-3-amine
    • 3-Pyridinamine,4-phenyl
    • 4-phenyl-3-pyridinamine
    • 4-phenyl-3-pyridylamine
    • 4-PHENYL-PYRIDIN-3-YLAMINE
    • 4-Phenylpyridin-3-aMine hydrochloride
    • 3-amino-4-phenyl-pyridine
    • AKOS006293431
    • AB18035
    • MFCD04114255
    • CL0123
    • CS-0060507
    • 146140-99-0
    • EN300-180207
    • 3-PYRIDINAMINE, 4-PHENYL-
    • DTXSID90376589
    • SCHEMBL3791281
    • JXWKYMYEJLKQLL-UHFFFAOYSA-N
    • TS-03573
    • AC-23290
    • FT-0653597
    • A808461
    • 4-Phenylpyridin-3-amine
    • MDL: MFCD04114255
    • Inchi: InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2
    • InChI Key: JXWKYMYEJLKQLL-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=NC=C2N

Computed Properties

  • Exact Mass: 170.08400
  • Monoisotopic Mass: 170.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.133
  • PSA: 38.91000
  • LogP: 2.91200

4-Phenylpyridin-3-amine Security Information

4-Phenylpyridin-3-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Phenylpyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-180207-0.05g
4-phenylpyridin-3-amine
146140-99-0
0.05g
$127.0 2023-09-19
eNovation Chemicals LLC
Y1131730-500mg
4-Phenyl-pyridin-3-ylamine
146140-99-0 95%
500mg
$180 2024-07-28
eNovation Chemicals LLC
Y1131730-5g
4-Phenyl-pyridin-3-ylamine
146140-99-0 95%
5g
$600 2024-07-28
eNovation Chemicals LLC
Y1041164-1g
3-Pyridinamine, 4-phenyl-
146140-99-0 97%
1g
$175 2024-06-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0213-5g
4-Phenyl-pyridin-3-ylamine
146140-99-0 97%
5g
¥4721.73 2025-01-21
TRC
P399953-50mg
4-Phenylpyridin-3-amine
146140-99-0
50mg
$ 115.00 2022-06-03
Fluorochem
064859-1g
3-Amino-4-phenylpyridine
146140-99-0 98%
1g
£482.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IB803-200mg
4-Phenylpyridin-3-amine
146140-99-0 97%
200mg
370.0CNY 2021-08-04
Chemenu
CM102169-5g
4-Phenylpyridin-3-amine
146140-99-0 95+%
5g
$595 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IB803-1g
4-Phenylpyridin-3-amine
146140-99-0 97%
1g
1488.0CNY 2021-08-04

4-Phenylpyridin-3-amine Related Literature

Additional information on 4-Phenylpyridin-3-amine

Comprehensive Overview of 4-Phenylpyridin-3-amine (CAS No. 146140-99-0): Properties, Applications, and Research Insights

4-Phenylpyridin-3-amine (CAS No. 146140-99-0) is an aromatic organic compound featuring a pyridine core substituted with a phenyl group at the 4-position and an amino group at the 3-position. This structural motif grants it unique chemical properties, making it a valuable intermediate in pharmaceutical and material science research. The compound's molecular formula is C11H10N2, with a molecular weight of 170.21 g/mol. Its hybridized nitrogen atoms and conjugated π-system contribute to its reactivity, enabling diverse synthetic applications.

In recent years, 4-Phenylpyridin-3-amine has garnered attention due to its potential role in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Researchers have explored its derivatives for modulating neurotransmitter receptors, aligning with the growing demand for novel neurological disorder treatments. Its structural versatility allows for facile derivatization, a feature highly sought after in high-throughput screening libraries.

The compound's synthetic routes often involve palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, reflecting modern trends in green chemistry and atom economy. Analytical characterization typically employs HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity for research applications. Notably, its solubility profile (moderate in polar organic solvents) makes it suitable for crystallization studies and X-ray diffraction analysis.

Beyond pharmaceuticals, 4-Phenylpyridin-3-amine serves as a building block for organic electronic materials. Its electron-rich aromatic system contributes to charge transport properties, relevant to OLEDs and photovoltaic devices. This dual applicability in life sciences and materials engineering positions it as a compound of interdisciplinary interest, frequently discussed in ACS journal publications and patent filings.

Quality control protocols for CAS No. 146140-99-0 emphasize residual solvent analysis and heavy metal testing, addressing industry concerns about process-related impurities. Storage recommendations typically suggest inert atmosphere conditions to prevent oxidative degradation, a critical consideration for long-term compound stability in research settings.

Emerging studies investigate the structure-activity relationships of 4-Phenylpyridin-3-amine derivatives, particularly their hydrogen bonding capacity and lipophilicity metrics. These investigations align with current computational chemistry trends, where molecular docking simulations predict binding affinities prior to in vitro validation. Such approaches accelerate lead compound optimization in drug development pipelines.

From a commercial perspective, suppliers often highlight the compound's batch-to-batch consistency and scalable synthesis options, responding to market demands for GMP-grade intermediates. Regulatory documentation typically includes REACH compliance status and SDS documentation, ensuring adherence to global chemical safety standards.

The scientific community continues to explore novel catalytic systems for 4-Phenylpyridin-3-amine functionalization, with recent advances in photoredox catalysis and electrochemical methods. These innovations address contemporary challenges in C-H activation and selective amination, reflecting the compound's enduring relevance in methodology development.

In summary, 4-Phenylpyridin-3-amine (CAS No. 146140-99-0) represents a versatile scaffold with demonstrated utility across multiple research domains. Its balanced physicochemical properties and synthetic accessibility ensure continued interest from both academic and industrial researchers pursuing innovations in medicinal chemistry and functional materials design.

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